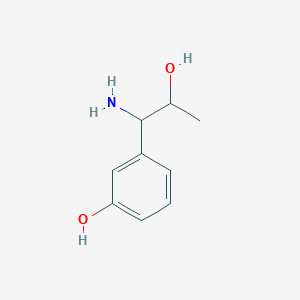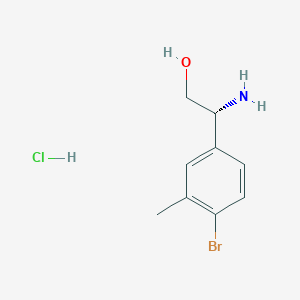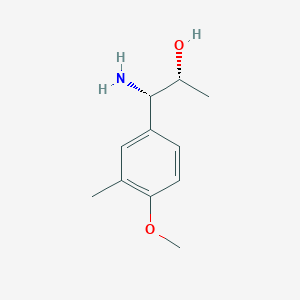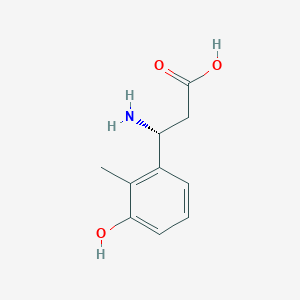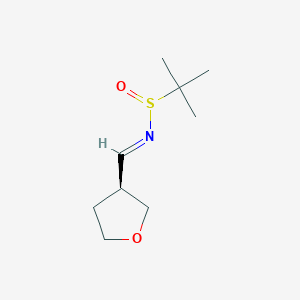
(S)-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide is a chiral sulfinamide compound. Chiral sulfinamides are valuable intermediates in organic synthesis due to their ability to induce chirality in target molecules. This compound features a tetrahydrofuran ring, which is a common motif in many natural products and pharmaceuticals, making it an interesting subject for research and application in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-methylpropane-2-sulfinamide and tetrahydrofuran-3-carbaldehyde.
Condensation Reaction: The key step is the condensation of (S)-2-methylpropane-2-sulfinamide with tetrahydrofuran-3-carbaldehyde under basic conditions. This reaction forms the imine intermediate.
Reduction: The imine intermediate is then reduced to form the final sulfinamide product. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The sulfinamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted sulfinamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide is used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of chiral centers in target molecules, which is crucial for the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and the role of chirality in biological systems. Its chiral nature makes it a valuable tool for investigating stereoselective processes.
Medicine
In medicine, derivatives of this compound may be explored for their potential pharmacological activities
Industry
In the industrial sector, this compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its role as a chiral auxiliary makes it valuable for producing enantiomerically pure substances on an industrial scale.
Mecanismo De Acción
The mechanism of action of (S)-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide involves its ability to induce chirality in target molecules. The sulfinamide group can coordinate with various substrates, facilitating stereoselective reactions. The tetrahydrofuran ring may also participate in hydrogen bonding and other interactions, influencing the overall reactivity and selectivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide: The enantiomer of the compound , differing in the configuration of the chiral center.
N-(tert-Butyl)-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide: A similar compound with a tert-butyl group instead of a methyl group.
Uniqueness
(S)-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide is unique due to its specific chiral configuration and the presence of the tetrahydrofuran ring. These features make it particularly useful in asymmetric synthesis and other applications where chirality and specific structural motifs are important.
This compound’s ability to induce chirality and its structural features make it a valuable tool in various fields of research and industry, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C9H17NO2S |
|---|---|
Peso molecular |
203.30 g/mol |
Nombre IUPAC |
(NE)-2-methyl-N-[[(3S)-oxolan-3-yl]methylidene]propane-2-sulfinamide |
InChI |
InChI=1S/C9H17NO2S/c1-9(2,3)13(11)10-6-8-4-5-12-7-8/h6,8H,4-5,7H2,1-3H3/b10-6+/t8-,13?/m0/s1 |
Clave InChI |
ZWZQRMRGSYZMMW-SLEALVQDSA-N |
SMILES isomérico |
CC(C)(C)S(=O)/N=C/[C@@H]1CCOC1 |
SMILES canónico |
CC(C)(C)S(=O)N=CC1CCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


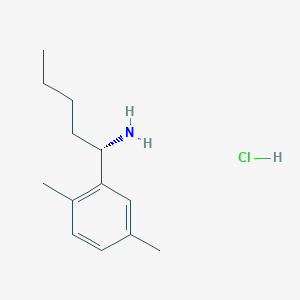
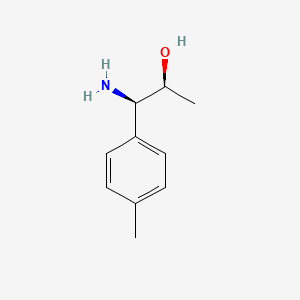
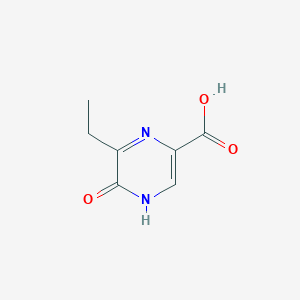
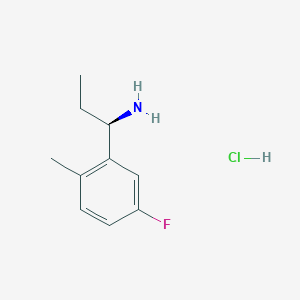
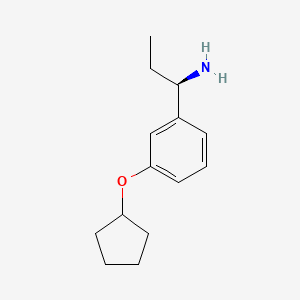
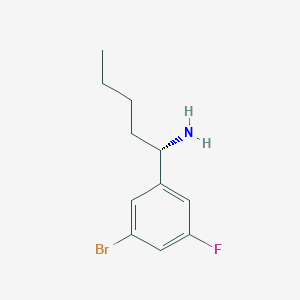
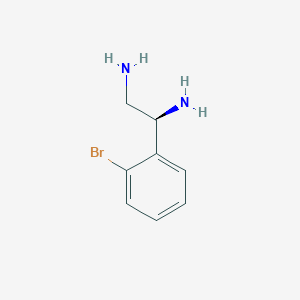
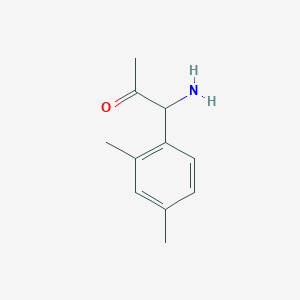
![(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13046034.png)
